
1,2-Dibutoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibutoxybenzene: is an organic compound with the molecular formula C14H22O2 . It is a derivative of benzene, where two hydrogen atoms are replaced by butoxy groups at the 1 and 2 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxybenzene can be synthesized through the alkoxylation of 1,2-dihydroxybenzene. The process involves the reaction of 1,2-dihydroxybenzene with bromobutane in the presence of an alkali solution. The reaction is carried out in an inert gas atmosphere at a temperature of 95-100°C. The reaction mass is then exposed to mixing for 5 hours at 105°C, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves vacuum distillation to extract the compound with high purity. The final product is purified by processing with an alkaline water-methanol solution, followed by washing and drying .
化学反応の分析
Types of Reactions: 1,2-Dibutoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating nature of the butoxy groups, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Bromination: 4-bromo-1,2-dibutoxybenzene.
Nitration: 4-nitro-1,2-dibutoxybenzene.
Oxidation: 1,2-dibutoxybenzoquinone.
科学的研究の応用
1,2-Dibutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex aromatic compounds.
Material Science: The compound is utilized in the development of novel luminescent liquid crystals and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用機序
The mechanism of action of 1,2-dibutoxybenzene involves its interaction with various molecular targets. The butoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new compounds with desired properties .
類似化合物との比較
1,2-Dimethoxybenzene (Veratrole): Similar in structure but with methoxy groups instead of butoxy groups.
1,3-Dibutoxybenzene: Another isomer with butoxy groups at the 1 and 3 positions.
1,4-Dibutoxybenzene: An isomer with butoxy groups at the 1 and 4 positions.
Uniqueness: 1,2-Dibutoxybenzene is unique due to the specific positioning of the butoxy groups, which influences its chemical reactivity and physical properties. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
特性
CAS番号 |
20367-35-5 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
1,2-dibutoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChIキー |
GHKFGRVGAQYZNT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(2,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B11705826.png)
![(4Z)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B11705830.png)
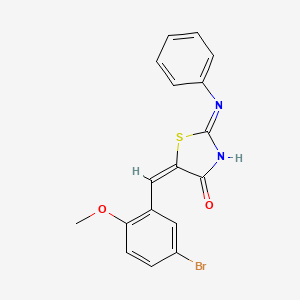
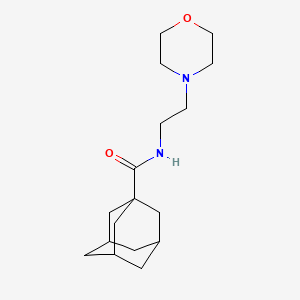
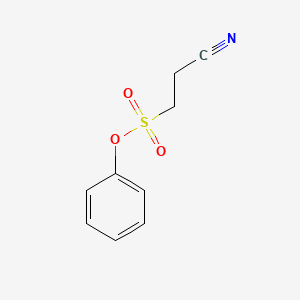
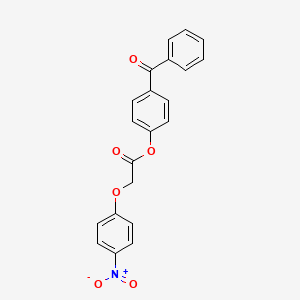
![2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)
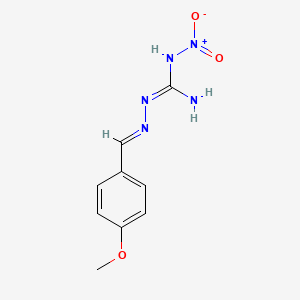
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705887.png)
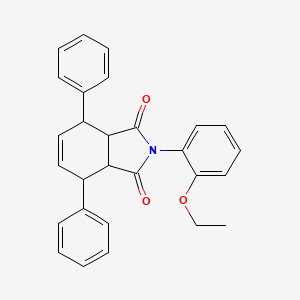
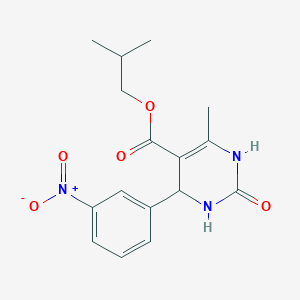
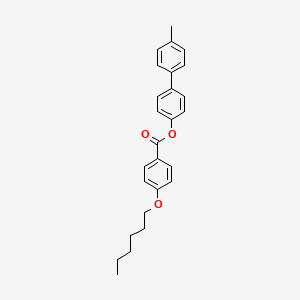
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)
